2-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide
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Overview
Description
2-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide.
Coupling Reactions: The tetrazole derivative is then coupled with a methoxy-substituted benzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of a nitro group would produce an amine.
Scientific Research Applications
2-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: Tetrazole derivatives are known for their biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a tool to study receptor-ligand interactions due to its ability to mimic carboxylic acids.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner . This interaction can modulate various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of both methoxy and tetrazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H15N5O3 |
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Molecular Weight |
325.32 g/mol |
IUPAC Name |
2-methoxy-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C16H15N5O3/c1-23-14-6-4-3-5-12(14)16(22)18-11-7-8-15(24-2)13(9-11)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) |
InChI Key |
DDMJJBXJCCALLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OC)N3C=NN=N3 |
Origin of Product |
United States |
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